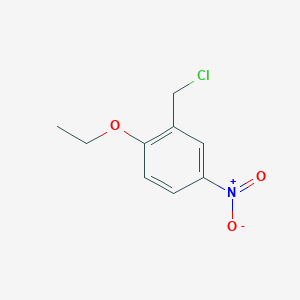

2-(Chloromethyl)-1-ethoxy-4-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1-ethoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXZMQKBSROXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloromethyl 1 Ethoxy 4 Nitrobenzene

Precursor Synthesis and Derivatization Routes

The creation of 2-(chloromethyl)-1-ethoxy-4-nitrobenzene relies on the sequential or convergent synthesis of precursors that already contain some of the required functional groups.

Synthesis of Ethoxy-Nitrobenzene Intermediates

A common precursor is an ethoxy-nitrobenzene derivative. For instance, 4-nitrophenetole (B1664618) (1-ethoxy-4-nitrobenzene) can be synthesized from 4-nitrophenol (B140041) and ethyl iodide through the Williamson ether synthesis. researchgate.net This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack the ethyl iodide.

Another related intermediate, 1-(2-chloroethoxy)-4-nitrobenzene, can be prepared by reacting p-nitrophenol with 1-bromo-2-chloroethane (B52838) in the presence of potassium carbonate in acetonitrile. This mixture is refluxed overnight to yield the desired product. chemicalbook.com

The synthesis of various substituted ethoxy-nitrobenzene compounds often involves electrophilic aromatic substitution. For example, 2-bromo-4-ethoxy-1-nitrobenzene (B1283775) is typically synthesized via the nitration of 2-bromo-4-ethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. Similarly, the bromination of 1-ethoxy-3-nitrobenzene using bromine with an iron or aluminum bromide catalyst can produce 2-bromo-1-ethoxy-3-nitrobenzene.

| Precursor | Starting Materials | Reagents | Key Conditions |

| 4-Nitrophenetole | 4-Nitrophenol, Ethyl iodide | Base (e.g., NaH) | Williamson ether synthesis researchgate.net |

| 1-(2-Chloroethoxy)-4-nitrobenzene | p-Nitrophenol, 1-Bromo-2-chloroethane | Potassium carbonate | Acetonitrile, reflux chemicalbook.com |

| 2-Bromo-4-ethoxy-1-nitrobenzene | 2-Bromo-4-ethoxybenzene | Conc. Nitric acid, Conc. Sulfuric acid | Electrophilic aromatic nitration |

| 2-Bromo-1-ethoxy-3-nitrobenzene | 1-Ethoxy-3-nitrobenzene | Bromine, Iron or Aluminum bromide | Electrophilic aromatic bromination |

Introduction of the Chloromethyl Functionality

The introduction of a chloromethyl group onto an aromatic ring is a critical step. This can be achieved through chloromethylation reactions, a process that has been a fundamental transformation in organic chemistry for over a century.

One of the primary methods for this transformation is the Blanc chloromethylation, which involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride. In the context of synthesizing the target molecule, this would typically be performed on a pre-existing ethoxy-nitrobenzene substrate.

Alternatively, a vicarious nucleophilic substitution (VNS) approach offers a modern strategy for the regioselective chloromethylation of nitroaromatics. sci-hub.senih.govresearchgate.net This method utilizes a lithium salt of dichloromethane (B109758) to introduce the chloromethyl group onto nitroaromatic compounds. sci-hub.senih.govresearchgate.net The reaction is particularly effective for nitrobenzenes substituted with either electron-donating or electron-withdrawing groups and proceeds with high yields. sci-hub.senih.govresearchgate.net For instance, methoxy-substituted nitrobenzenes have been shown to undergo chloromethylation in the ortho position relative to the nitro group with high selectivity. sci-hub.se

Strategies for Regioselective Chloromethylation

Achieving the correct placement of the chloromethyl group on the aromatic ring is paramount. The regioselectivity of chloromethylation is influenced by the directing effects of the substituents already present on the benzene (B151609) ring.

Electrophilic Aromatic Chloromethylation Approaches

In a classic electrophilic aromatic substitution like the Blanc chloromethylation, the existing substituents on the benzene ring dictate the position of the incoming chloromethyl group. The reaction proceeds via the formation of an electrophilic chloromethyl cation (ClCH₂⁺) from formaldehyde and HCl.

For a substrate like 4-nitrophenetole, the ethoxy group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The powerful activating effect of the ethoxy group will direct the incoming electrophile to the positions ortho to it. Therefore, chloromethylation of 4-nitrophenetole would be expected to yield 2-(chloromethyl)-1-ethoxy-4-nitrobenzene.

Influence of Substituents on Reaction Selectivity

The interplay between different substituents is crucial for determining the final product. In polysubstituted benzenes, the directing effects of all groups must be considered. libretexts.org

Activating Groups: Groups like ethoxy (-OEt) are strongly activating and ortho-, para-directing.

Deactivating Groups: The nitro group (-NO₂) is a strong deactivating and meta-directing group. acs.org

When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity of electrophilic substitution. In the case of 1-ethoxy-4-nitrobenzene, the ethoxy group directs the incoming chloromethyl group to the 2-position (ortho to the ethoxy group and meta to the nitro group).

A study on the vicarious nucleophilic chloromethylation of nitroaromatics demonstrated that methoxy-substituted nitrobenzenes afforded the product of chloromethylation in the ortho position to the nitro group with complete selectivity. sci-hub.se This highlights an alternative regiochemical outcome depending on the reaction mechanism.

Etherification Reactions for Ethoxy Group Introduction

An alternative synthetic route involves the introduction of the ethoxy group at a later stage of the synthesis. This can be achieved via an etherification reaction, typically a Williamson ether synthesis, on a precursor that already contains the chloromethyl and nitro groups.

A plausible precursor for this strategy is 2-(chloromethyl)-4-nitrophenol (B20466). sigmaaldrich.comchemicalbook.com This compound can be synthesized through the direct chloromethylation of 4-nitrophenol. The reaction of 2-(chloromethyl)-4-nitrophenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base would yield the final product, 2-(chloromethyl)-1-ethoxy-4-nitrobenzene.

For instance, the synthesis of 2-chloro-1-ethoxy-4-nitrobenzene (B1602237) can be achieved by heating 1,2-dichloro-4-nitrobenzene with sodium ethoxide, demonstrating a nucleophilic aromatic substitution where the ethoxide displaces a chloride. chegg.com A similar principle would apply to the etherification of the hydroxyl group in 2-(chloromethyl)-4-nitrophenol.

| Reaction Type | Precursor | Reagents | Product |

| Etherification | 2-(Chloromethyl)-4-nitrophenol | Ethyl iodide, Base | 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene |

| Nucleophilic Aromatic Substitution | 1,2-Dichloro-4-nitrobenzene | Sodium ethoxide | 2-Chloro-1-ethoxy-4-nitrobenzene chegg.com |

Williamson Ether Synthesis and Related Alkylation Methods

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide, displacing the halide and forming an ether linkage. gold-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of synthesizing precursors for 2-(chloromethyl)-1-ethoxy-4-nitrobenzene, this method can be employed to introduce the ethoxy group.

A plausible synthetic route could involve the ethoxylation of a substituted phenol, such as 2-(chloromethyl)-4-nitrophenol. In this reaction, the phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. Subsequently, this phenoxide attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether.

Reaction Scheme:

The choice of base is critical to ensure complete deprotonation of the phenol without causing unwanted side reactions. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). gold-chemistry.org The solvent for the Williamson ether synthesis is typically a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophilic attack.

An alternative approach involves the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide. chegg.com In this nucleophilic aromatic substitution, the ethoxide ion displaces one of the chloro groups. The position of substitution is directed by the activating effect of the nitro group.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the ether product. Key parameters that can be adjusted include temperature, reaction time, and the stoichiometry of the reactants.

For the Williamson ether synthesis, the temperature is typically maintained at a moderate level to ensure a reasonable reaction rate without promoting side reactions like elimination, especially if secondary alkyl halides were used. libretexts.org However, with a primary alkyl halide like ethyl iodide, the main concern is ensuring the reaction goes to completion. The reaction time is often monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum product formation.

The following table illustrates a hypothetical optimization of the Williamson ether synthesis for the ethoxylation of 2-(chloromethyl)-4-nitrophenol.

Table 1: Optimization of Williamson Ether Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | Reflux | 12 | 75 |

| 2 | NaH | DMF | Room Temp | 8 | 92 |

| 3 | NaOH | Ethanol | Reflux | 6 | 68 |

From this representative data, sodium hydride in DMF appears to be the most effective combination, leading to a high yield at room temperature.

Nitration Protocols for Aromatic Systems

Nitration is a fundamental electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto an aromatic ring. The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). cardiff.ac.uk Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Directed Nitration Techniques

The regioselectivity of nitration is governed by the substituents already present on the aromatic ring. These substituents can be classified as activating or deactivating, and as ortho, para, or meta directors. libretexts.orgyoutube.com In the synthesis of 2-(chloromethyl)-1-ethoxy-4-nitrobenzene, the directing effects of the ethoxy and chloromethyl groups are paramount.

The ethoxy group (-OCH₂CH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The chloromethyl group (-CH₂Cl) is a deactivating group due to the inductive effect of the chlorine atom, but it is considered an ortho, para-director. chegg.com When both groups are present on the ring, their combined influence will determine the position of the incoming nitro group.

Given that the ethoxy group is a stronger activating group than the chloromethyl group is a deactivating one, the nitration will be primarily directed by the ethoxy group to the positions ortho and para to it.

Control of Nitration Regiochemistry

To synthesize 2-(chloromethyl)-1-ethoxy-4-nitrobenzene, the nitration would ideally be performed on 2-(chloromethyl)-1-ethoxybenzene. The ethoxy group at position 1 and the chloromethyl group at position 2 would direct the incoming nitro group. The para position relative to the strongly activating ethoxy group is the most sterically accessible and electronically favored position, leading to the desired 4-nitro product.

The reaction conditions for nitration must be carefully controlled to prevent over-nitration and the formation of undesired isomers. Temperature is a key factor; nitrations are often carried out at low temperatures to enhance selectivity. cardiff.ac.uk

The following table shows a plausible distribution of isomers from the nitration of 2-(chloromethyl)-1-ethoxybenzene, based on the known directing effects of the substituents.

Table 2: Regiochemistry of Nitration

| Product Isomer | Position of -NO₂ | Expected Percentage (%) |

|---|---|---|

| 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene | 4 | ~60-70 |

| 2-(Chloromethyl)-1-ethoxy-6-nitrobenzene | 6 | ~20-30 |

Multi-Step Synthesis Strategies and Yield Optimization

Strategy 1: Chloromethylation followed by Ethoxylation and Nitration

Chloromethylation: Start with a suitable benzene derivative and introduce the chloromethyl group using a Blanc chloromethylation reaction with formaldehyde and HCl, catalyzed by a Lewis acid like ZnCl₂. wikipedia.org

Ethoxylation: Introduce the ethoxy group via a Williamson ether synthesis on the chloromethylated phenol.

Nitration: The final step would be the nitration of the resulting 2-(chloromethyl)-1-ethoxybenzene.

Strategy 2: Nitration followed by other transformations

A plausible route described in a patent for a similar compound starts with the nitration of 2-chlorobenzyl chloride. google.com This could be adapted for the target molecule.

Nitration: Nitration of a precursor like 2-chloro-1-ethoxybenzene.

Functional Group Interconversion: This would be less ideal as introducing the chloromethyl group onto a nitrated ring is challenging due to the deactivating nature of the nitro group.

The most logical and likely successful strategy would be to introduce the activating ethoxy group first, followed by the chloromethylation, and finally the nitration. This sequence takes advantage of the activating nature of the ethoxy group to facilitate the subsequent electrophilic substitution reactions.

Optimization of a multi-step synthesis involves maximizing the yield of each individual step and minimizing purification losses between steps. This can involve a detailed study of reaction parameters as outlined in the previous sections for each transformation.

Chemical Reactivity and Transformations of 2 Chloromethyl 1 Ethoxy 4 Nitrobenzene

Reactions of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring is analogous to a primary alkyl halide but with enhanced reactivity due to its benzylic position. The proximity of the electron-rich aromatic ring can stabilize transition states and intermediates, facilitating substitution and other reactions. The electronic environment created by the ortho-ethoxy and para-nitro substituents further modulates this reactivity.

Nucleophilic Substitution Reactions (SN1, SN2, SNAr)

The primary mode of transformation for the chloromethyl group in 2-(chloromethyl)-1-ethoxy-4-nitrobenzene is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. These reactions typically proceed via an SN2 mechanism, characteristic of primary halides. The strong electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. While a classic SN1 mechanism involving a distinct carbocation intermediate is less common for primary benzylic halides unless under specific solvolysis conditions, the benzylic position can stabilize any developing positive charge in the SN2 transition state. Nucleophilic Aromatic Substitution (SNAr) involves attack on the aromatic ring itself and is not a reaction of the chloromethyl moiety, though the substituents on the ring are crucial for activating the benzylic carbon for SN2 reactions.

Reactions with oxygen-based nucleophiles, such as alcohols and alkoxides, are common for converting the chloromethyl group into ethers. While specific data for 2-(chloromethyl)-1-ethoxy-4-nitrobenzene is sparse in readily available literature, the reactivity can be inferred from similar structures. For instance, in a patented process, the analogous compound 4-nitro-2-chloromethyl-chlorobenzene is shown to react with methanol (B129727) in the presence of a base to yield the corresponding methoxymethyl ether. google.com This type of reaction, a Williamson-ether synthesis variant, proceeds by an SN2 pathway where the alkoxide ion acts as the nucleophile.

A typical reaction would involve treating 2-(chloromethyl)-1-ethoxy-4-nitrobenzene with an alcohol (ROH) and a base (e.g., NaOH, K₂CO₃) or a pre-formed sodium alkoxide (NaOR). The base deprotonates the alcohol to generate the more potent alkoxide nucleophile, which then attacks the benzylic carbon, displacing the chloride ion to form an ether (2-(alkoxymethyl)-1-ethoxy-4-nitrobenzene).

Table 1: Representative Reaction with an Oxygen-Based Nucleophile (Analogous Compound)

| Reactant | Nucleophile/Base | Solvent | Conditions | Product | Source |

|---|

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with benzylic halides like 2-(chloromethyl)-1-ethoxy-4-nitrobenzene to form the corresponding substituted benzylamines. These alkylation reactions are fundamental in the synthesis of more complex molecules. The reaction typically proceeds under basic or neutral conditions, with the amine's lone pair of electrons acting as the nucleophile.

A patent for the synthesis of related diamine precursors details the reaction of 4-nitro-2-methoxymethyl-chlorobenzene with benzylamine. google.com Although this example illustrates an SNAr reaction on the ring, the alkylation of amines by the chloromethyl group is a standard and expected transformation. The reaction of 2-(chloromethyl)-1-ethoxy-4-nitrobenzene with an amine (RNH₂) would yield N-(2-ethoxy-5-nitrobenzyl)amine. To prevent over-alkylation, reaction conditions such as the stoichiometry of the reactants must be carefully controlled.

Table 2: Representative Reaction with a Nitrogen-Based Nucleophile (Analogous System)

| Electrophile | Nucleophile | Additive | Temperature | Reaction | Source |

|---|---|---|---|---|---|

| 4-Nitro-2-methoxymethyl-chlorobenzene | Benzylamine | Tetraethylammonium bromide | ~125°C | SNAr Displacement | google.com |

Note: This represents an SNAr reaction on a related structure, not a direct substitution on the chloromethyl group, but illustrates the reactivity of such systems with amines.

While specific documented examples for 2-(chloromethyl)-1-ethoxy-4-nitrobenzene are not prominent in the surveyed literature, reactions with carbon-based nucleophiles such as cyanides or organometallic reagents are plausible. For instance, reaction with sodium cyanide would be expected to produce the corresponding nitrile, 2-(2-ethoxy-5-nitrophenyl)acetonitrile, extending the carbon chain by one.

Elimination Reactions and Olefin Formation

Elimination reactions (E1 or E2) of primary benzylic halides are generally not favored unless a strong, sterically hindered base is used. For 2-(chloromethyl)-1-ethoxy-4-nitrobenzene, an E2 reaction would require the abstraction of a proton from the benzene ring, which is highly unlikely. Therefore, the formation of an olefin (styrene derivative) via elimination of HCl from the chloromethyl group is not a typical reaction pathway for this compound under standard conditions. No specific research findings detailing such elimination reactions were identified.

Rearrangement Processes Involving the Chloromethyl Group

Rearrangement reactions involving the chloromethyl group on this specific compound are not widely reported. Photochemical rearrangements are known for some 2-nitrobenzyl compounds, which can rearrange to form 2-nitroso species, but these typically involve a benzylic alcohol rather than a halide. Without specific studies on 2-(chloromethyl)-1-ethoxy-4-nitrobenzene, any discussion of rearrangement would be speculative. No literature detailing rearrangement processes for this compound was found.

Reactivity of the Nitro Group

The transformation of the nitro group into nitrogen-containing functional groups of a lower oxidation state, such as hydroxylamines and primary amines, is a cornerstone of nitroaromatic chemistry. These reductions can be accomplished through various methods, including catalytic hydrogenation and chemical reduction, with the choice of method often depending on the desired selectivity and the presence of other sensitive functional groups, such as the chloromethyl and ethoxy groups in the title compound.

Catalytic hydrogenation is an efficient method for the reduction of nitroarenes. However, for halogenated nitroaromatics like 2-(chloromethyl)-1-ethoxy-4-nitrobenzene, the primary challenge is achieving chemoselectivity—reducing the nitro group without causing hydrodehalogenation (cleavage of the C-Cl bond). researchgate.net The selection of the catalyst, solvent, and reaction conditions is critical to steer the reaction towards the desired amino derivative, 4-ethoxy-2-(chloromethyl)aniline.

Research into the selective hydrogenation of other halogenated nitroaromatics provides insight into suitable methodologies. researchgate.net Catalysts such as platinum-vanadium on carbon (Pt-V/C) or Raney Cobalt have been employed to favor the reduction of the nitro group while minimizing the cleavage of the carbon-halogen bond. researchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Table 1: Representative Catalyst Systems for Selective Hydrogenation of Halogenated Nitroaromatics Note: This table presents general findings for halogenated nitroaromatics, which are applicable by extension to 2-(chloromethyl)-1-ethoxy-4-nitrobenzene. Specific performance may vary.

| Catalyst System | Key Features | Potential Outcome for Substrate | Reference |

| Pt-V/C | High selectivity is possible, but can be highly dependent on substrate concentration. | Potentially high yield of the corresponding aniline (B41778) with minimized dehalogenation. | researchgate.net |

| Raney Cobalt | Has shown high yields and selectivity for certain substrates. | Could provide a viable route to 4-ethoxy-2-(chloromethyl)aniline. | researchgate.net |

| Co-based catalysts | Developed for continuous flow processes, showing high yields (>90%) for model compounds. | Suitable for scalable, selective reduction. | researchgate.net |

Chemical reduction offers an alternative to catalytic hydrogenation and can sometimes provide better chemoselectivity for complex molecules. Traditional methods often involve the use of metals in acidic or neutral media. For instance, the reduction of nitroarenes using iron powder in the presence of an acid like acetic acid (Fe/AcOH) or a salt like ammonium (B1175870) chloride (Fe/NH₄Cl) is a well-established procedure. These methods are generally effective for converting nitro groups to amines. The challenge, as with catalytic methods, remains the preservation of the chloromethyl group.

The electrochemical reduction of nitroaromatic compounds often proceeds through a four-electron, four-proton process to yield the corresponding hydroxylamine (B1172632) derivative. iiste.org Further reduction can lead to the amine.

The electrochemical reduction of substituted nitrobenzenes is a subject of significant study, offering a more sustainable and controllable alternative to chemical methods. nih.govacs.orgnih.gov The reduction potential of the nitro group is sensitive to the electronic nature of other substituents on the aromatic ring. iiste.org

The nitro group in 2-(chloromethyl)-1-ethoxy-4-nitrobenzene is susceptible to electrochemical reduction. Generally, the process on an electrode surface involves the transfer of electrons to form a radical anion as the initial step. nih.gov For related nitrobenzyl chlorides, these radical anions are known to be unstable and can expel a chloride ion. nih.gov

Table 2: Half-Wave Reduction Potentials for Selected Substituted Nitrobenzenes Note: Data extracted from studies on various nitrobenzene (B124822) derivatives to illustrate substituent effects. The values are relative to a specific experimental setup (e.g., vs. Ag/AgCl) and serve for comparison.

| Compound | Substituent Nature | Half-Wave Potential (E₁/₂) | Reference |

| p-Nitrobenzoic acid | Electron-withdrawing (-COOH) | -547 mV | iiste.org |

| Nitrobenzene | Reference | -845 mV | iiste.org |

| m-Nitroaniline | Electron-donating (-NH₂) | -857 mV | iiste.org |

| o-Nitroaniline | Electron-donating (-NH₂) | -916 mV | iiste.org |

| p-Nitroaniline | Electron-donating (-NH₂) | -1040 mV | iiste.org |

Substituents on a benzene ring significantly alter its reactivity towards further substitution. The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS). minia.edu.egyoutube.com Its strong electron-withdrawing capacity reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Any electrophilic attack that does occur is directed to the meta position relative to the nitro group.

Conversely, and more pertinent to the typical reactions of this class of compounds, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . libretexts.orgnih.gov This activation is most pronounced at the ortho and para positions. The nitro group's ability to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance is key to this reactivity. libretexts.org In the synthesis of 2-(chloromethyl)-1-ethoxy-4-nitrobenzene from 1,2-dichloro-4-nitrobenzene, the nitro group activates the para-position, facilitating the displacement of the chlorine atom by the incoming ethoxide nucleophile. chegg.com

Reduction Reactions to Amino or Hydroxylamine Derivatives

Transformations Involving the Ethoxy Substituent

The ethoxy group (-OCH₂CH₃) is an alkyl aryl ether linkage. While generally stable, this group can undergo specific transformations, most notably cleavage under strong acidic conditions.

The cleavage of aryl alkyl ethers is a standard reaction in organic synthesis, typically achieved by heating with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the ethyl group's carbon in an SN2 reaction. masterorganicchemistry.com This process results in the cleavage of the C-O bond, yielding a phenol (B47542) and an ethyl halide.

For 2-(chloromethyl)-1-ethoxy-4-nitrobenzene, this reaction would produce 2-(chloromethyl)-4-nitrophenol (B20466) and ethyl iodide or ethyl bromide. The nucleophile attacks the alkyl carbon rather than the aromatic carbon because sp²-hybridized carbons of the benzene ring are not susceptible to SN2 attack. libretexts.org Diaryl ethers are generally resistant to this type of cleavage. libretexts.org

In addition to chemical cleavage, oxidative O-dealkylation of alkoxy aromatics can be performed by certain biological systems, such as microbial enzymes (e.g., cytochrome P450). nih.govnih.govresearchgate.net This process involves the oxidation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that decomposes to a phenol and an aldehyde. researchgate.net

Cleavage Reactions of the Ether Linkage

The ether linkage in 2-(chloromethyl)-1-ethoxy-4-nitrobenzene, an aryl alkyl ether, can be cleaved under stringent acidic conditions. Typically, this reaction is accomplished using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. openstax.org The cleavage of aryl alkyl ethers proceeds via a nucleophilic substitution mechanism.

The reaction is initiated by the protonation of the ether oxygen, which makes the ethoxy group a better leaving group (ethanol). Due to the high stability of the phenyl cation, the cleavage does not proceed via an SN1 mechanism at the aromatic carbon. Instead, a nucleophile (Br⁻ or I⁻) attacks the ethyl group's primary carbon in an SN2 reaction. libretexts.org This results in the formation of a phenol and an ethyl halide. The aromatic ring itself is not susceptible to nucleophilic attack under these conditions. libretexts.org Diaryl ethers, in contrast, are generally resistant to cleavage by acids. libretexts.org

The expected products from the acidic cleavage of 2-(chloromethyl)-1-ethoxy-4-nitrobenzene are 2-(chloromethyl)-4-nitrophenol and ethyl iodide (if HI is used).

Table 3.3.1: Products of Ether Cleavage

| Reactant | Reagent | Product 1 | Product 2 |

|---|---|---|---|

| 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene | Excess HI, Heat | 2-(Chloromethyl)-4-nitrophenol | Ethyl iodide |

Stability and Role in Overall Reactivity

However, the ether linkage represents a point of reactivity under strongly acidic conditions, as detailed above. Its stability is lower than that of the C-C bonds within the aromatic ring or the C-N bond of the nitro group. In the context of nucleophilic aromatic substitution, the ethoxy group is not typically a leaving group unless specifically positioned to be displaced in certain complex heterocyclic syntheses.

Reactions of the Aromatic Nucleus

The reactivity of the benzene ring in 2-(chloromethyl)-1-ethoxy-4-nitrobenzene is significantly influenced by its three substituents. Their electronic effects determine the feasibility and orientation of both electrophilic and nucleophilic aromatic substitution reactions.

Further Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The success of such a reaction on 2-(chloromethyl)-1-ethoxy-4-nitrobenzene is a delicate balance of the directing and activating/deactivating effects of the existing substituents.

Ethoxy Group (-OCH₂CH₃): A strongly activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons to the ring by resonance. libretexts.org

Nitro Group (-NO₂): A strongly deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.orgck12.org

Chloromethyl Group (-CH₂Cl): A weakly deactivating group due to the inductive effect of the chlorine atom. It is considered an ortho-, para-director.

The powerful deactivating nature of the nitro group makes further electrophilic substitution on this ring significantly more difficult than on benzene itself. libretexts.org However, this deactivation is opposed by the strong activation of the ethoxy group. The directing effects of the substituents are additive. The ethoxy group directs incoming electrophiles to positions 3 and 5 (ortho and para, respectively). The chloromethyl group directs to positions 3 and 5. The nitro group directs to position 3. Therefore, any potential electrophilic substitution would be overwhelmingly directed to position 3, which is ortho to the ethoxy and chloromethyl groups and meta to the nitro group.

Reactions like nitration or halogenation would require harsh conditions and may result in low yields due to the deactivating influence of the nitro and chloromethyl groups.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this molecule, enabled by the presence of the strongly electron-withdrawing nitro group. youtube.com In SNAr, a nucleophile attacks an electron-poor aromatic ring, replacing a suitable leaving group. uomustansiriyah.edu.iq

For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com In 2-(chloromethyl)-1-ethoxy-4-nitrobenzene, there isn't a typical halogen leaving group directly on the ring. However, the chloromethyl group itself provides a site for nucleophilic attack (an SN2 reaction on the benzylic carbon), and under certain conditions, nucleophiles can attack the ring.

If a different leaving group were present on the ring, for instance at the C1 or C2 position, the nitro group at C4 would strongly activate it towards displacement. For example, in the related compound 1-chloro-2-ethoxy-4-nitrobenzene, the chlorine atom would be activated for displacement by the para-nitro group. The reaction proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iq

Influence of Substituent Effects on Ring Reactivity

The reactivity of the aromatic ring is a composite of the individual substituent effects.

For Nucleophilic Aromatic Substitution (SNAr): The nitro group makes the ring highly electron-deficient (electrophilic). This activates the ring toward attack by strong nucleophiles, provided a suitable leaving group is present at an ortho or para position. youtube.commdpi.com

Mechanistic Investigations of Key Transformations

The mechanism for SNAr reactions on nitro-activated aryl halides is well-documented. It involves two main steps:

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate, the Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. youtube.com

Loss of the Leaving Group: The aromaticity of the ring is restored in a fast step by the elimination of the leaving group. uomustansiriyah.edu.iq

For electrophilic aromatic substitution, the mechanism follows the general pattern for benzene derivatives:

Generation of an Electrophile: A strong electrophile is generated, often with the help of a Lewis acid catalyst. byjus.com

Formation of the Arenium Ion: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For 2-(chloromethyl)-1-ethoxy-4-nitrobenzene, attack at the C-3 position would yield the most stable arenium ion, as the positive charge can be delocalized and stabilized by the electron-donating ethoxy group. libretexts.org

Deprotonation: A base removes a proton from the sp³-hybridized carbon, restoring the aromatic system and yielding the substituted product. byjus.com

Elucidation of Reaction Intermediates

The transformation of 2-(chloromethyl)-1-ethoxy-4-nitrobenzene can proceed through various intermediates depending on the reaction conditions, particularly the nature of the solvent and the nucleophile. The principal intermediates are carbocations in SN1-type reactions and radical species under certain reductive conditions.

Carbocationic Intermediates:

In polar, non-nucleophilic solvents, 2-(chloromethyl)-1-ethoxy-4-nitrobenzene can undergo solvolysis, proceeding through a carbocationic intermediate. The dissociation of the chloride ion from the benzylic carbon results in the formation of the 2-ethoxy-4-nitrobenzyl carbocation.

Radical Intermediates:

Under reductive conditions, the nitroaromatic system can accept an electron to form a nitro radical anion. For compounds like p-nitrobenzyl chloride, this radical anion is known to rapidly expel a chloride ion to form a carbon-centered nitrobenzyl radical. nih.govresearchgate.net This process is a key step in the mechanism of their cytotoxicity and mutagenicity. nih.govresearchgate.net By analogy, 2-(chloromethyl)-1-ethoxy-4-nitrobenzene could form the 2-ethoxy-4-nitrobenzyl radical. The rate constants for chloride expulsion from the radical anions of o- and p-nitrobenzyl chloride are on the order of 10³ to 10⁴ s⁻¹. nih.govresearchgate.net

The formation of such highly reactive carbon-centered radicals opens up alternative reaction pathways beyond simple nucleophilic substitution, including dimerization, polymerization, and reactions with molecular oxygen.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic Considerations:

The rate of nucleophilic substitution reactions of 2-(chloromethyl)-1-ethoxy-4-nitrobenzene will be highly dependent on the reaction mechanism.

SN2 Reactions: In the presence of strong nucleophiles in aprotic solvents, a bimolecular nucleophilic substitution (SN2) mechanism is likely. The rate of this reaction would be sensitive to steric hindrance from the ortho-ethoxy group, which could slow the approach of the nucleophile to the benzylic carbon.

SN1 Reactions: In polar, protic solvents, an SN1 mechanism involving the formation of a carbocation intermediate is more probable. The rate would be influenced by the solvent's ionizing power and the electronic effects of the substituents. The electron-withdrawing nitro group is expected to significantly slow the rate of carbocation formation compared to unsubstituted benzyl (B1604629) chloride. For instance, studies on the reactivity of various benzyl chloride derivatives have shown that electron-withdrawing groups decrease the reaction rate. vaia.com

The table below illustrates the relative reactivity of substituted benzyl halides, which provides a framework for understanding the kinetic effects of the substituents present in 2-(chloromethyl)-1-ethoxy-4-nitrobenzene.

| Compound | Relative Reactivity | Electronic Effect of Substituent |

| p-Methylbenzyl chloride | Faster than benzyl chloride | Electron-donating |

| Benzyl chloride | Reference | - |

| p-Nitrobenzyl chloride | Slower than benzyl chloride | Electron-withdrawing |

This table is illustrative and based on general principles of organic chemistry and findings from related compounds. nih.gov

Thermodynamic Considerations:

The thermodynamics of reactions involving 2-(chloromethyl)-1-ethoxy-4-nitrobenzene will be governed by the relative energies of the reactants and products. The conversion of the chloromethyl group to other functional groups, such as an alcohol via hydrolysis or an ether via Williamson ether synthesis, is generally thermodynamically favorable. byjus.com

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Compounds

The inherent reactivity of the chloromethyl group, coupled with the electronic influence of the ethoxy and nitro substituents, positions 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene as a key starting material for the synthesis of various heterocyclic systems. The electrophilic nature of the benzylic carbon in the chloromethyl moiety allows for facile nucleophilic substitution reactions, which is a cornerstone for building heterocyclic rings.

Formation of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a prominent application of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene. The compound can react with a variety of nitrogen-based nucleophiles to form new carbon-nitrogen bonds, which are pivotal for the construction of heterocyclic frameworks. For instance, reaction with primary or secondary amines can lead to the formation of substituted benzylamines. These intermediates, upon further functionalization and intramolecular cyclization, can yield a range of nitrogen heterocycles such as indoles, quinolines, and benzodiazepines. The specific reaction conditions and the nature of the amine nucleophile would dictate the final heterocyclic product.

While direct examples are not extensively documented in publicly available literature, the analogous reactivity of similar nitrobenzyl chlorides suggests the feasibility of these transformations. For example, the reaction of a substituted benzyl (B1604629) chloride with an aniline (B41778) derivative is a common step in the synthesis of more complex nitrogen-containing ring systems.

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

In a similar vein to nitrogen heterocycles, 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene can serve as a precursor for oxygen- and sulfur-containing heterocycles. Reaction with oxygen nucleophiles, such as phenols or alcohols, under Williamson ether synthesis conditions, can lead to the formation of ether linkages. francis-press.comfrancis-press.com Subsequent intramolecular cyclization reactions, potentially involving the nitro group or other introduced functionalities, could then form oxygen-containing rings like benzofurans or chromenes.

For the synthesis of sulfur-containing heterocycles, reaction with sulfur nucleophiles like thiols or thiophenols would yield thioethers. These intermediates can then be subjected to cyclization conditions to produce heterocycles such as benzothiophenes or thiazoles. The reactivity of the chloromethyl group is central to these synthetic strategies, providing the initial anchor point for building the heterocyclic scaffold.

Building Block for Polyfunctionalized Aromatic Systems

The distinct electronic nature of the substituents on 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene makes it an ideal building block for the synthesis of polyfunctionalized aromatic systems. The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions, while the ethoxy group is an electron-donating group and an ortho-, para-director. This contrasting electronic demand can be exploited to introduce additional functional groups onto the aromatic ring with a degree of regiochemical control.

Furthermore, the chloromethyl group can be used to link the aromatic ring to other molecular fragments through alkylation reactions. For example, it can participate in Friedel-Crafts alkylation reactions with other aromatic compounds, although the presence of the deactivating nitro group might necessitate specific catalytic systems. libretexts.orgyoutube.com The ability to selectively modify the existing functional groups—for instance, reduction of the nitro group to an amine or oxidation of the chloromethyl group—further expands the range of accessible polyfunctionalized aromatic compounds.

Role in the Construction of Complex Organic Architectures

In the realm of multistep synthesis, 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene can be a crucial component in the strategic assembly of complex organic architectures. lumenlearning.comlibretexts.org Its utility lies in its capacity to introduce a substituted phenyl ring into a larger molecule. The order in which the different functional groups of this compound are reacted is a key consideration in synthetic planning. For instance, the chloromethyl group might be used in an initial coupling reaction, followed by modification of the nitro group to steer the introduction of subsequent functionalities. This strategic approach allows for the methodical construction of intricate molecular frameworks.

Generation of Reactive Intermediates for Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, often leading to a significant increase in molecular complexity. longdom.org The functional groups present in 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene can be leveraged to initiate such reaction cascades. For example, under certain conditions, nitroaromatic compounds can be precursors to highly reactive intermediates like nitroso derivatives or radical anions. The radical anions of some nitrobenzyl chlorides are known to expel the chloride ion to form nitrobenzyl radicals, which are highly reactive species. researchgate.net

While specific cascade reactions initiated by 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene are not well-documented, the potential for its participation in such transformations is significant. A reaction cascade could be envisioned where an initial nucleophilic substitution at the chloromethyl group is followed by a reduction of the nitro group and a subsequent intramolecular cyclization, all in a one-pot process.

Contribution to Polymer Chemistry and Material Science Precursors

The bifunctional nature of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene, possessing a reactive chloromethyl group suitable for polymerization and a modifiable nitro group, suggests its potential as a precursor in polymer chemistry and material science. The chloromethyl group can act as a site for polymerization, for instance, in the formation of polystyrene-type polymers where the substituted benzene (B151609) ring would be a repeating unit.

Furthermore, the nitro and ethoxy groups can be chemically modified either before or after polymerization to tune the properties of the resulting material. For example, reduction of the nitro group to an amine could introduce basic sites into the polymer backbone, which could be useful for applications in catalysis or as ion-exchange resins. The synthesis of specialized monomers from this compound could lead to the development of new materials with tailored electronic, optical, or thermal properties.

Advanced Analytical Techniques for Research on 2 Chloromethyl 1 Ethoxy 4 Nitrobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene and its derivatives. While standard ¹H and ¹³C NMR provide basic structural information, advanced 2D NMR techniques are often required to decipher more complex structures, especially for substituted derivatives. harvard.edu

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons in the ethoxy group and on the aromatic ring. For instance, the triplet and quartet of the ethoxy group would show a clear cross-peak. Similarly, the coupling between aromatic protons can be definitively assigned, which is crucial when substitution patterns become ambiguous.

HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. This is particularly useful for assigning the quaternary carbons of the benzene (B151609) ring and the carbon of the chloromethyl group. The interpretation of ¹H NMR spectra of substituted nitrobenzenes can be complex due to the influence of the nitro group's electron-withdrawing nature, which deshields ortho and para protons. stackexchange.com Theoretical calculations, such as those using the GIAO (Gauge-Independent Atomic Orbital) method, can be employed alongside experimental data to predict and confirm chemical shifts with high accuracy, especially for complex nitroaromatic systems. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethoxy) | 1.45 (t) | 14.5 |

| CH₂ (ethoxy) | 4.15 (q) | 65.0 |

| CH₂Cl | 4.70 (s) | 42.0 |

| Ar-H (ortho to NO₂) | 8.20 (d) | 125.0 |

| Ar-H (meta to NO₂) | 7.05 (d) | 115.0 |

| Ar-C (ipso to NO₂) | - | 148.0 |

| Ar-C (ipso to OEt) | - | 160.0 |

| Ar-C (ipso to CH₂Cl) | - | 135.0 |

| Ar-C (unsubstituted) | 8.15 (dd) | 124.0 |

Note: These are representative predicted values and can vary based on the solvent and specific derivative.

Advanced Mass Spectrometry for Mechanistic Pathway Confirmation

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are powerful tools for confirming reaction mechanisms by identifying transient intermediates and products. researchgate.net In the synthesis of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene, which could for example be formed via a Williamson ether synthesis from 2-chloro-5-nitrophenol (B15424) and an ethylating agent, or through chloromethylation of 1-ethoxy-4-nitrobenzene, MS can provide crucial evidence for the proposed reaction pathway. libretexts.orgtandfonline.com

Electrospray ionization (ESI) is a soft ionization technique that allows for the detection of charged intermediates that might be present in low concentrations during a reaction. nih.gov By monitoring the reaction mixture over time, one can observe the appearance and disappearance of ions corresponding to starting materials, intermediates, and products. For example, in a nucleophilic aromatic substitution reaction leading to a derivative of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene, a Meisenheimer complex, a key intermediate in such reactions, could potentially be detected. youtube.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing its product ions. The fragmentation pattern can help to confirm the structure of an intermediate or product. For instance, the fragmentation of the molecular ion of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene would likely show losses of the ethoxy group, the chloromethyl group, and the nitro group, providing definitive evidence of its structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Novel Derivatives

The crystal structure of a related compound, 1-(chloromethyl)-4-nitrobenzene, reveals that the nitro group is nearly coplanar with the benzene ring. nih.gov Similar analyses of derivatives of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene would provide insights into how the ethoxy and chloromethyl groups influence the molecular packing and intermolecular interactions, such as C-H···O hydrogen bonds, which can stabilize the crystal lattice. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Nitroaromatic Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 4.7434 |

| b (Å) | 6.4189 |

| c (Å) | 24.9413 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 759.40 |

| Z | 4 |

Data is for the related compound 1-(chloromethyl)-4-nitrobenzene and serves as an illustrative example. nih.gov

Chromatographic Methods for Reaction Monitoring and Purification (beyond basic application)

While basic chromatographic techniques are standard for purification, advanced applications of methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diode-Array Detection (DAD) offer enhanced capabilities for reaction monitoring. The high resolution and speed of UHPLC allow for the rapid separation of reactants, intermediates, and products, providing a real-time kinetic profile of the reaction. researchgate.net

The DAD detector simultaneously records the UV-Vis spectrum of each eluting peak. This is particularly useful for distinguishing between isomers that may have very similar retention times but different electronic transitions due to the positions of the chromophoric nitro group and other substituents. This detailed kinetic data can be used to optimize reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize the yield of the desired product and minimize the formation of impurities. The quantitative data obtained can also be used to determine reaction rate constants and to support proposed mechanistic models for electrophilic aromatic substitution or other relevant reactions. nih.govnih.govmasterorganicchemistry.com

Future Research on 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene: Paving the Way for Innovation

The scientific community is poised to unlock the full potential of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene, a versatile chemical compound with promising applications across various fields. While current knowledge provides a foundational understanding, future research is critical to harnessing its capabilities fully. This article outlines key areas for future investigation, focusing on enhancing its synthesis, exploring its reactivity, and expanding its utility in advanced materials and interdisciplinary research.

Q & A

Q. How to mitigate challenges in spectroscopic identification of degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.